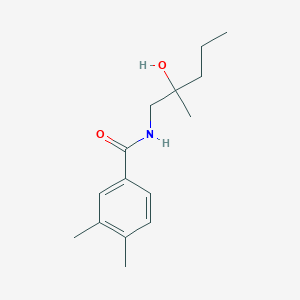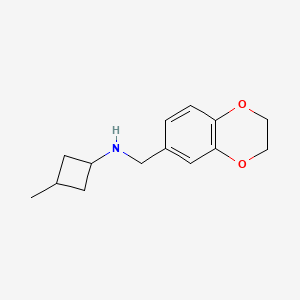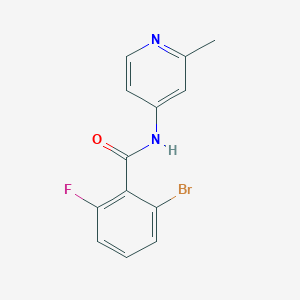![molecular formula C10H12BrN3O3S2 B6643592 5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide](/img/structure/B6643592.png)
5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of thiophene sulfonamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide typically involves multiple steps:
Bromination: The starting material, 2-methylthiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide to yield 5-bromo-2-methylthiophene.
Sulfonamide Formation: The brominated product is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming 5-bromo-2-methylthiophene-3-sulfonyl chloride.
Oxadiazole Ring Formation: Separately, the oxadiazole ring is synthesized by reacting an appropriate hydrazide with an acyl chloride or ester under dehydrating conditions.
Coupling Reaction: Finally, the oxadiazole derivative is coupled with the sulfonyl chloride intermediate in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s reactivity and stability.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed to modify the sulfonamide group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the sulfonamide group.
Major Products
Substituted Thiophenes: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Sulfonamides: Compounds with modified sulfonamide groups, potentially altering their biological activity.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The compound’s sulfonamide group is known for its antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Anti-inflammatory Agents: The presence of the oxadiazole ring may contribute to anti-inflammatory activity, useful in treating various inflammatory conditions.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex drug molecules.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity. The oxadiazole ring may interact with various biological pathways, modulating cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-methylthiophene-3-sulfonamide: Lacks the oxadiazole ring, potentially reducing its biological activity.
2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide: Lacks the bromine atom, which may affect its reactivity and applications.
Uniqueness
The combination of the bromine atom, methyl group, and oxadiazole ring in 5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry. Its structure allows for diverse chemical modifications, enhancing its potential as a multifunctional molecule.
Propriétés
IUPAC Name |
5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3S2/c1-6-8(5-9(11)18-6)19(15,16)12-4-3-10-13-7(2)14-17-10/h5,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHZGGNQLPMMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)S(=O)(=O)NCCC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6643512.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B6643516.png)
![5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide](/img/structure/B6643523.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B6643525.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol](/img/structure/B6643534.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B6643537.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-phenylethanamine](/img/structure/B6643554.png)

![2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6643562.png)

![Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate](/img/structure/B6643579.png)
![3-ethyl-5-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6643582.png)
